
3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the quinazoline class of compounds that possess a wide range of biological activities.
Applications De Recherche Scientifique
Antifungal and Antibacterial Properties
Quinazolinone derivatives have been investigated for their antifungal activities, with certain compounds displaying significant efficacy against fungal strains. This antifungal property extends the potential use of these derivatives in the development of new antifungal agents. Furthermore, the antibacterial activities of quinazolinone compounds have been evaluated, showing considerable effectiveness against various bacterial strains. These findings suggest a broad spectrum of antimicrobial applications for quinazolinone derivatives in medical research and pharmaceutical development (Shivan & Holla, 2011).
Insecticidal Efficacy
Research into bis quinazolinone derivatives has revealed their potential as insecticides. The synthesis of novel bis quinazolinone compounds and their subsequent evaluation for insecticidal efficacy highlight the versatility of quinazolinone derivatives in pest control applications. This area of research could lead to the development of new, more effective insecticides with quinazolinone as the active ingredient (El-Shahawi et al., 2016).
Anticancer Activity
The potential anticancer properties of quinazolinone derivatives have been a significant focus of research. Studies have shown that these compounds can inhibit phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cancer cell proliferation and survival. Some quinazolinone derivatives have demonstrated potent inhibitory activity against PI3Kα and mTOR, making them promising candidates for anticancer drug development. This research suggests that quinazolinone derivatives could serve as the basis for new anticancer therapies (Zhang et al., 2015).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory potentials of quinazolinone derivatives have been explored, with some compounds showing significant activity in these areas. This suggests that quinazolinone derivatives could be developed into new analgesic and anti-inflammatory medications, providing alternatives to existing treatments. The research into these properties is crucial for expanding the therapeutic applications of quinazolinone derivatives (Alagarsamy et al., 2011).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their application in corrosion inhibition, particularly for mild steel in acidic environments. This research is pivotal for industries where metal corrosion poses significant challenges, indicating the potential of quinazolinone derivatives in developing new corrosion inhibitors. The effectiveness of these compounds in protecting metal surfaces from corrosion can have wide-ranging implications for their industrial application (Chen et al., 2021).
Propriétés
IUPAC Name |
3-[1-(3-methoxyphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16-7-4-8-17(12-16)28(25,26)22-11-5-6-15(13-22)23-14-21-19-10-3-2-9-18(19)20(23)24/h2-4,7-10,12,14-15H,5-6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNEMDIXQHJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-methoxyphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2938308.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2938310.png)

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)
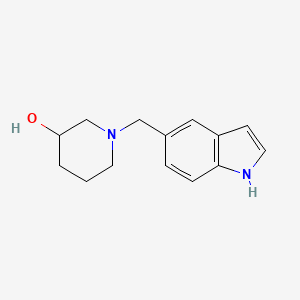
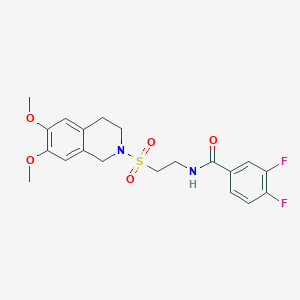
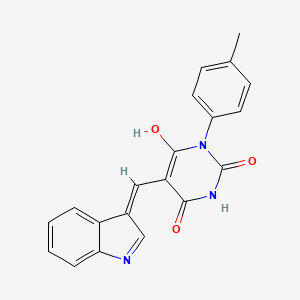
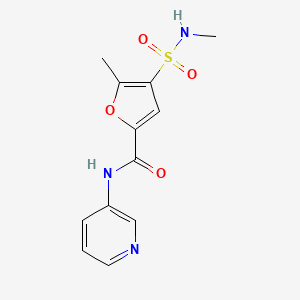
![3-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2938318.png)
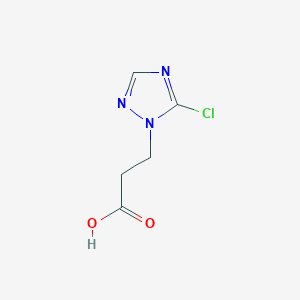
![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)
![4-[4-[2-[2-Chloro-4-(trifluoromethyl)anilino]ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B2938322.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)
![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)